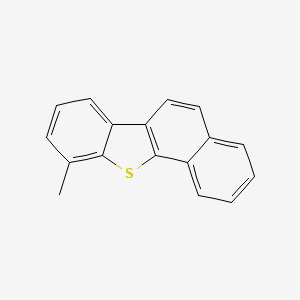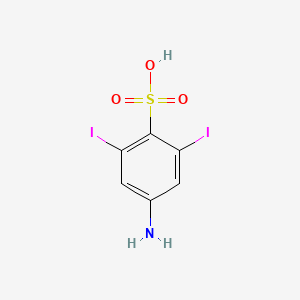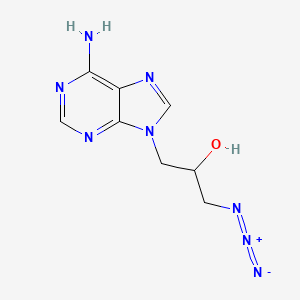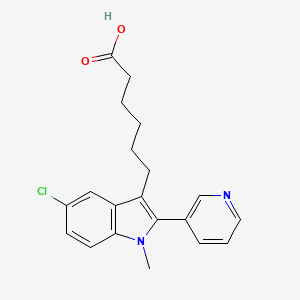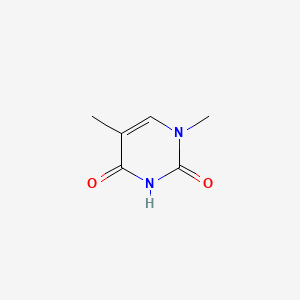
1-Methylthymine
Übersicht
Beschreibung
1-Methylthymine is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a pyrimidine nucleobase with the chemical formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound is characterized by the addition of a methyl group at the nitrogen atom in the 1-position of the thymine ring, which distinguishes it from its parent compound.
Wirkmechanismus
Target of Action
1-Methylthymine (1MT) is a modified nucleobase, which is a crucial component of DNA. It primarily targets DNA molecules, specifically the nucleotide sequences, and plays a role in DNA replication and transcription .
Mode of Action
1MT interacts with its target, DNA, by integrating into the nucleotide sequences. It forms base pairs with adenine, similar to thymine, its non-methylated counterpart. The presence of the methyl group can alter the hydrogen bonding pattern, potentially leading to changes in the dna structure .
Biochemical Pathways
It may influence the accuracy of these processes, potentially leading to mutations
Pharmacokinetics
The pharmacokinetics of 1MT, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, polar molecule, it is likely to be well-absorbed and distributed throughout the body. It may be metabolized by enzymatic processes, and excreted via the kidneys . .
Result of Action
The incorporation of 1MT into DNA sequences can result in changes to the DNA structure, potentially leading to mutations. These mutations can have various effects at the molecular and cellular levels, depending on their nature and location within the genome .
Action Environment
The action of 1MT is likely to be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the stability of 1MT and its ability to integrate into DNA sequences. Additionally, the presence of other molecules, such as enzymes and cofactors, could influence the efficacy of 1MT’s action .
Biochemische Analyse
Biochemical Properties
1-Methylthymine plays a role in various biochemical reactions, particularly those involving nucleic acids. It interacts with enzymes such as DNA methyltransferases, which are responsible for adding methyl groups to DNA. This interaction can affect the methylation status of DNA, influencing gene expression and cellular function. Additionally, this compound can form hydrogen bonds with complementary nucleobases, affecting the stability and structure of DNA .
Cellular Effects
This compound can influence cellular processes by altering DNA methylation patterns. This can lead to changes in gene expression, affecting cell signaling pathways and cellular metabolism. In particular, this compound has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis. These changes can have significant effects on cell function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with DNA and DNA-binding proteins. It can bind to DNA methyltransferases, inhibiting their activity and preventing the methylation of specific DNA regions. This inhibition can lead to changes in gene expression and cellular function. Additionally, this compound can form hydrogen bonds with other nucleobases, affecting the stability and structure of DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function. At higher doses, it can lead to toxic effects, including DNA damage and cell death. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to DNA methylation and repair. It interacts with enzymes such as DNA methyltransferases and DNA repair proteins, influencing the methylation status and stability of DNA. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by nucleoside transporters and can bind to DNA-binding proteins, influencing its localization and accumulation within cells. These interactions can affect the stability and function of this compound .
Subcellular Localization
This compound is primarily localized in the nucleus, where it interacts with DNA and DNA-binding proteins. Its subcellular localization can be influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles. These interactions can affect the activity and function of this compound within cells .
Vorbereitungsmethoden
1-Methylthymine can be synthesized through various methods. One common synthetic route involves the methylation of thymine using iodomethane. The reaction typically occurs in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction can be summarized as follows:
Thymine+Iodomethane→this compound+Hydrogen Iodide
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a basis for potential scale-up processes.
Analyse Chemischer Reaktionen
1-Methylthymine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methylthymine has several applications in scientific research:
Biology: It serves as a model compound for studying DNA interactions and modifications.
Medicine: Research into its potential as a therapeutic agent or in drug design is ongoing.
Vergleich Mit ähnlichen Verbindungen
1-Methylthymine is similar to other methylated nucleobases, such as 1-methyluracil and 1-methylcytosine. its unique structure and properties make it distinct:
1-Methyluracil: Lacks the methyl group at the 5-position found in thymine and its derivatives.
1-Methylcytosine: Contains an amino group at the 4-position, which differentiates it from thymine derivatives.
These differences highlight the unique chemical and biological properties of this compound, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
1,5-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-8(2)6(10)7-5(4)9/h3H,1-2H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMIDMKPBOUSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194426 | |
| Record name | 1-Methylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-72-9 | |
| Record name | 1,5-Dimethyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4160-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylthymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004160729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylthymine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1,5-dimethyl-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLTHYMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN6A9BRM5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1-Methylthymine has a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol. [, , , , , , ]
ANone: Researchers have utilized a variety of spectroscopic techniques to investigate this compound, including:
- Infrared (IR) Spectroscopy: Provides insights into the vibrational modes of the molecule, particularly useful for studying hydrogen bonding interactions. [, , , , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Offers information about the electronic transitions within the molecule, revealing details about its absorption and excited state behavior. [, , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and dynamics of the molecule in solution. Both 1H NMR and 13C NMR have been employed. [, , ]
- Electron Spin Resonance (ESR) Spectroscopy: Primarily used to study the formation and properties of free radicals generated from this compound upon exposure to radiation. [, , , , , ]
- Resonance Raman Spectroscopy: Provides complementary information about the vibrational modes of the molecule, specifically those coupled to electronic transitions, shedding light on excited state structural dynamics. []
- Gas Electron Diffraction (GED): Enables the determination of the three-dimensional structure of molecules in the gas phase. []
- Photoelectron Spectroscopy: Measures the kinetic energy of electrons emitted from a molecule upon interaction with photons, providing information about the electronic structure and binding energies. [, ]
- Terahertz Spectroscopy: Probes low-frequency vibrational modes that often correspond to intermolecular interactions, providing insights into the crystal packing and noncovalent interactions of this compound. []
ANone: this compound can interact with other molecules through various noncovalent interactions:
- Hydrogen Bonding: Plays a crucial role in the formation of base pairs with adenine in DNA. Studies have investigated the hydrogen bonding patterns and energies of this compound complexes with water, 9-methyladenine, and other molecules. [, , , , , , ]
- π-Stacking: Contributes to the stability of DNA structure by enabling interactions between adjacent base pairs. Theoretical studies have explored the relative stability of stacked versus hydrogen-bonded configurations of this compound dimers. []
ANone: UV irradiation of this compound primarily leads to the formation of cyclobutane pyrimidine dimers (CPDs), specifically the cis-syn and trans-syn isomers. These dimers are formed through a [2+2] cycloaddition reaction between the C5=C6 double bonds of two this compound molecules. [, , ]
ANone: Researchers have employed a wide range of computational methods, including:
- Density Functional Theory (DFT): A widely used method for studying the electronic structure, geometry optimization, and vibrational frequencies of this compound and its complexes. Various DFT functionals, such as B3LYP, B3PW91, and BP86, have been used in combination with different basis sets. [, , , , , , , , , , ]
- Coupled Cluster (CC) Methods: Highly accurate methods for describing electron correlation effects. CC2 and CCSD(T) have been utilized to investigate the excited state properties and accurate interaction energies of this compound. [, , ]
- Molecular Dynamics (MD) Simulations: Employed to explore the conformational dynamics, interactions with solvent molecules, and potential energy surfaces of this compound. []
ANone: Ionizing radiation can induce various types of damage to this compound, leading to the formation of several free radical species:
- Hydrogen Abstraction Radicals: Formed by the loss of a hydrogen atom from the methyl group (C5-CH2•) or from the N1 position (N1-CH2•). [, , ]
- Hydrogen Addition Radicals: Generated by the addition of a hydrogen atom to the C6 position of the pyrimidine ring. [, , ]
- Anion Radicals: Formed by the capture of an electron by the this compound molecule. These anion radicals can be protonated at different positions, such as O4. [, , , ]
- Hydroxyl Adduct Radicals: Produced by the addition of a hydroxyl radical (•OH) to the C5 or C6 position of the pyrimidine ring. []
- Phosphate Adduct Radicals: Formed in the presence of phosphate anions, where the phosphate group adds to the C6 position of the pyrimidine ring. []
ANone: The arrangement of molecules within the crystal lattice significantly influences the yield and types of free radicals formed upon irradiation. [, ]
ANone: Coordination of metal ions, such as Pt(II) and Ag(I), to this compound can significantly influence the relative stabilities of its tautomers. Depending on the metal ion and the ancillary ligands, rare tautomers that are less stable in their free form may become favored upon complexation. [, ]
ANone: Yes, several metal complexes featuring this compound as a ligand have been reported, including:
- cis-[PtCl(1-MeThy)(PPh3)2]: A platinum(II) complex where this compound coordinates to the metal center through the N3 atom. []
- [(dppf)Pt(1-MeTy(-H))(DMF)]BF4•CH2Cl2: A platinum(II) complex containing 1,1'-bis(diphenylphosphino)ferrocene (dppf) as an ancillary ligand, with this compound deprotonated at the N3 position and coordinated to platinum. []
- [Ag2(1MT)(1MT-H)]+ and [Ag3(1MT-H)2]+: Silver(I) complexes where this compound and its deprotonated form bridge two or three silver ions, respectively. []
ANone: While this compound itself is primarily a model compound for studying DNA, its derivatives and metal complexes have potential applications in various fields:
ANone: Future research on this compound could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)

![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
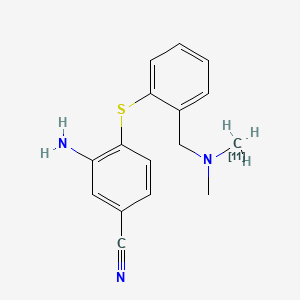
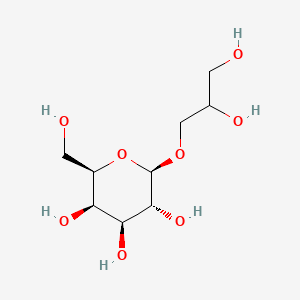
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)


